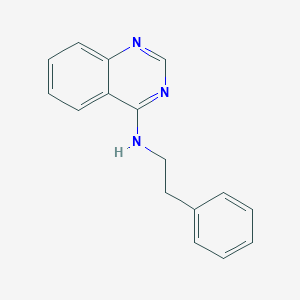

N-(2-phenylethyl)quinazolin-4-amine

Description

Properties

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

N-(2-phenylethyl)quinazolin-4-amine |

InChI |

InChI=1S/C16H15N3/c1-2-6-13(7-3-1)10-11-17-16-14-8-4-5-9-15(14)18-12-19-16/h1-9,12H,10-11H2,(H,17,18,19) |

InChI Key |

YKOSADJQCBRMRR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Biological Activity

N-(2-phenylethyl)quinazolin-4-amine is a compound within the quinazoline class, which has garnered attention due to its diverse biological activities, including potential anticancer, antimicrobial, and neuroprotective effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of a phenethyl substituent at the nitrogen position enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation and survival pathways, such as Aurora kinases and epidermal growth factor receptors (EGFR) .

- Receptor Modulation : It may act as an antagonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis .

Anticancer Activity

Numerous studies have reported the anticancer properties of quinazoline derivatives, including this compound:

- Cell Line Studies : The compound has shown effectiveness against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia), demonstrating significant cytotoxicity .

- Mechanistic Insights : It has been suggested that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Mycobacterium tuberculosis : Studies indicate that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition in vitro .

Neuroprotective Effects

Recent research highlights the potential neuroprotective effects of quinazoline derivatives:

- CNS Activity : Compounds similar to this compound have shown promise in preclinical models for their anticonvulsant properties, suggesting potential applications in treating epilepsy .

- Neurogenesis Enhancement : Certain derivatives have been found to promote neurogenesis in animal models, potentially enhancing cognitive functions .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Phenethyl group at nitrogen position | Anticancer, antimicrobial |

| 7-chloro-N-(2-phenylethyl)quinazolin-4-amine | Chlorine substitution at position 7 | Enhanced CNS effects |

| N-(3-chlorophenyl)-6-nitroquinazolin-4-amine | Nitro group at position 6 | Increased anticancer activity |

These modifications can lead to variations in potency and selectivity towards specific biological targets.

Case Studies

- Anticancer Efficacy : A study conducted on a series of quinazoline derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against breast cancer cell lines, with this compound showing promising results .

- Neuroprotective Research : In vivo experiments using rodent models indicated that certain derivatives improved memory retention and promoted neural stem cell proliferation in the hippocampus, suggesting therapeutic potential for cognitive disorders .

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-amine Derivatives

Quinazolin-4-amine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of N-(2-phenylethyl)quinazolin-4-amine with structurally related compounds:

Substituent Effects on Physicochemical Properties

- Melting Points : Derivatives like N-(2-Cyclohexylethyl)-2-(pyridin-3-yl)quinazolin-4-amine exhibit melting points ranging from 108°C to 180°C, influenced by substituent bulkiness and crystallinity .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (EWGs) : Nitro (e.g., 2-(4-nitrophenyl)-N-(o-tolyl)quinazolin-4-amine ) or chloro substituents increase electrophilicity, improving target binding but reducing metabolic stability .

- Electron-Donating Groups (EDGs) : Methoxy or morpholinyl groups enhance solubility and hydrogen-bonding capacity, critical for CNS-targeted analgesics .

- Heterocyclic Side Chains : Thiophene or pyridyl groups (e.g., N-(2-Cyclohexylethyl)-2-(pyridin-3-yl)quinazolin-4-amine ) improve selectivity for kinases like CDC2 .

Preparation Methods

Amide Intermediate Formation

Phenylethylamine reacts with isatoic anhydride in dimethylformamide (DMF) at 50°C to produce 2-amino-N-(2-phenylethyl)benzamide (3ac ). The reaction proceeds via nucleophilic attack of the amine on the anhydride, releasing carbon dioxide. After 2 hours of stirring, hot water is added to precipitate the amide, which is purified via silica gel chromatography. This step achieves yields exceeding 84%.

Cyclization with Triphosgene

The amide intermediate undergoes cyclization using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM). Triphosgene acts as a carbonylating agent, facilitating ring closure to form the quinazoline-2,4-dione scaffold. Refluxing the mixture with triethylamine (Et₃N) for 2 hours completes the reaction, followed by aqueous workup and solvent evaporation. This method yields 3-phenylethyl-1H-quinazoline-2,4-dione (4c ) with 70–80% efficiency.

Chlorination-Amination Sequential Approach

An alternative pathway involves chlorinating a quinazolinone precursor followed by amination with phenylethylamine. For instance, 2-(4-chlorostyryl)quinazolin-4(3H)-one is treated with POCl₃ in the presence of triethylamine to generate 4-chloro-2-(4-chlorostyryl)quinazoline. Subsequent reaction with phenylethylamine in pyridine at reflux replaces the chlorine atom with the phenylethylamine group, yielding this compound. This method is advantageous for introducing sterically demanding substituents but requires rigorous temperature control to prevent side reactions.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. In a modified procedure, anthranilic acid and phenylethylamine are mixed in ethanol with a catalytic amount of p-toluenesulfonic acid (PTSA). Microwave heating at 120°C for 15 minutes promotes condensation and cyclization simultaneously, reducing reaction time from hours to minutes. This method achieves comparable yields (75–80%) to conventional heating but with improved reproducibility.

Analytical Validation and Optimization

Structural Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming product identity. The ¹H-NMR spectrum of this compound exhibits characteristic signals:

-

A singlet at δ 4.33 ppm for the methylene protons adjacent to the amine.

-

Aromatic protons between δ 7.01–8.14 ppm, corresponding to the quinazoline and phenyl rings.

MS analysis typically shows a molecular ion peak at m/z 249.31, consistent with the molecular formula C₁₆H₁₅N₃.

Reaction Optimization

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMF or DCM | Maximizes solubility |

| Temperature | 50–80°C (condensation) | Prevents decomposition |

| Catalyst | Triethylamine | Enhances cyclization |

| Reaction Time | 2–4 hours | Balances completion |

Elevating temperatures beyond 80°C during cyclization risks quinazoline ring degradation, while insufficient triethylamine prolongs reaction times.

Challenges and Mitigation Strategies

Byproduct Formation

Side products such as dimerized amines or over-chlorinated species may arise. Column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound.

Moisture Sensitivity

Triphosgene and POCl₃ are moisture-sensitive. Reactions must be conducted under anhydrous conditions, often requiring molecular sieves or nitrogen atmospheres.

Applications in Medicinal Chemistry

While beyond the scope of preparation methods, this compound’s synthetic accessibility enables its exploration as a kinase inhibitor and antitumor agent. Modifications to the phenylethyl group or quinazoline core are feasible using the methods described, allowing structure-activity relationship (SAR) studies .

Q & A

Q. What are the established synthetic routes for N-(2-phenylethyl)quinazolin-4-amine, and how do reaction conditions influence yield?

The compound is synthesized via silylation-amination mediated by hexamethyldisilazane (HMDS), enabling efficient substitution at the quinazoline core. Solvent-free methods are also employed, where urea substitution on morpholine derivatives precedes cyclization . Key variables include temperature (reflux conditions for optimal cyclization) and stoichiometry of amine reactants. For example, solvent-free protocols reduce side reactions, achieving yields >70% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, while IR spectroscopy identifies NH and C=N stretching frequencies (e.g., NH peaks at ~3300 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight, with fragmentation patterns distinguishing regioisomers . For instance, ¹H NMR chemical shifts at δ 7.3–8.1 ppm confirm aromatic protons, and δ 4.8–5.0 ppm indicates phenethyl substituents .

Q. How does the quinazoline core influence the compound’s reactivity in derivatization?

The electron-deficient quinazoline core facilitates nucleophilic substitution at the 4-position. Substituents like morpholine or pyridinyl groups enhance solubility and modulate electronic effects, as shown in analogs with >90% purity via HPLC . Reactivity is pH-dependent, with basic conditions favoring amine coupling .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of this compound derivatives for target selectivity?

Pharmacophoric mapping using 3D-QSAR identifies steric and electrostatic requirements for binding. For example, bulky substituents at the quinazoline 2-position enhance affinity for kinases like EGFR, while polar groups (e.g., morpholine) improve solubility without compromising activity . Contour plots from CoMFA/CoMSIA models highlight regions where hydrophobicity or hydrogen bonding is critical .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies arise from force field limitations or solvent effects. Hybrid approaches combining molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations improve docking accuracy. For instance, correcting for π-π stacking overestimations in EGFR binding resolved mismatches between IC₅₀ values and docking scores .

Q. How do pharmacokinetic properties (e.g., solubility, permeability) of this compound derivatives impact in vivo efficacy?

LogP values >3 correlate with poor aqueous solubility but enhanced membrane permeability. Introducing ionizable groups (e.g., tertiary amines) improves bioavailability, as seen in analogs with 6-(imidazo[1,2-a]pyridin-6-yl) substitutions, achieving 50% oral bioavailability in murine models . Metabolic stability is assessed via cytochrome P450 inhibition assays .

Q. What in vitro assays are optimal for evaluating anti-inflammatory or anticancer activity?

- Anti-inflammatory: COX-2 inhibition assays (IC₅₀ determination) and TNF-α suppression in macrophage models .

- Anticancer: PI3Kα inhibition (ATP-competitive assays) and cytotoxicity profiling in NCI-60 cell lines. Derivatives with 6-(6-aminopyridin-3-yl) groups show sub-µM activity against breast cancer cells .

Q. How can structural modifications address toxicity concerns while maintaining potency?

Reducing hepatotoxicity involves replacing metabolically labile groups (e.g., methyl esters) with stable ethers or fluorinated substituents. For example, fluorophenyl analogs exhibit lower CYP3A4 inhibition (IC₅₀ >10 µM) compared to chlorinated derivatives . In vitro genotoxicity screening (Ames test) guides prioritization .

Methodological Recommendations

- For SAR Studies: Combine 3D-QSAR with fragment-based drug design to prioritize substituents .

- For Data Contradictions: Validate computational models with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- For Toxicity Screening: Use high-content imaging (HCI) in hepatocyte models to detect mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.